(Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one
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Overview
Description
(Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one is a complex organic compound with a unique structure that includes a piperazine ring, a benzodioxole moiety, and a hydroxypentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This is followed by the formation of the piperazine ring and the subsequent attachment of the hydroxypentene chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may play a crucial role in binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The hydroxypentene chain may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound, like (Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one, contains ester functional groups and is used in various industrial applications.
Radical-triggered translocation compounds: These compounds share similar reaction mechanisms involving radical intermediates.
Uniqueness
What sets this compound apart is its combination of a benzodioxole moiety with a piperazine ring and a hydroxypentene chain. This unique structure provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-12(22)17(13(2)23)18(19)21-7-5-20(6-8-21)10-14-3-4-15-16(9-14)25-11-24-15/h3-4,9,19,22H,5-8,10-11H2,1-2H3/b17-12+,19-18? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOJWDBENPPUNK-CYHHTJRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)C(=N)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C(=O)C)\C(=N)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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